molecular formula C25H23BrN2O2S2 B12014592 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12014592
M. Wt: 527.5 g/mol
InChI Key: XAGAWUGWMMCPEZ-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C25H23BrN2O2S2 , belongs to the class of benzothienopyrimidines. Its structure features a tetrahydrobenzothieno ring fused with a pyrimidine ring. The compound exhibits interesting pharmacological properties and has drawn attention in scientific research.

Preparation Methods

Synthetic Routes::

  • Bromination of 4-Ethoxybenzaldehyde : The synthesis begins with the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent. This reaction introduces the bromine atom at the para position of the phenyl ring.
  • Thioether Formation : The brominated benzaldehyde reacts with thiourea or thiol compounds (such as thiophenol) to form the thioether linkage. This step yields the intermediate 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
  • Reduction and Cyclization : Reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) followed by cyclization leads to the final product.

Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
  • Substitution : Substitution reactions at the bromine position can yield various derivatives.
  • Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
  • Condensation : The compound may participate in condensation reactions with other functional groups.
Common Reagents and Conditions::
  • Bromination : Bromine or N-bromosuccinimide (NBS).
  • Thioether Formation : Thiourea, thiophenol, or other thiols.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The major products depend on reaction conditions and substituents. Common derivatives include sulfoxides, sulfones, and substituted analogs.

Scientific Research Applications

  • Medicinal Chemistry : Researchers explore its potential as an antitumor or anti-inflammatory agent.
  • Biological Studies : Investigating its effects on cellular pathways and receptors.
  • Materials Science : Possible applications in organic electronics or semiconductors.

Mechanism of Action

The compound’s mechanism involves interactions with specific molecular targets, modulating cellular processes. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23BrN2O2S2

Molecular Weight

527.5 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23BrN2O2S2/c1-2-30-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)32-23(22)27-25(28)31-15-16-7-9-17(26)10-8-16/h7-14H,2-6,15H2,1H3

InChI Key

XAGAWUGWMMCPEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5

Origin of Product

United States

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